N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide
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Overview
Description
N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide: is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is primarily used in research settings and is not intended for human consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide typically involves the reaction of N-(5-(p-aminophenoxy)pentyl)amine with 2-cyanoacetamide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Reduction reactions often involve reagents like or .
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds, Basic conditions (e.g., sodium hydroxide (NaOH))
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-(p-aminophenoxy)pentyl)-2-cyanoacetamide , while reduction could produce N-(5-(p-aminophenoxy)pentyl)-2-aminoacetamide .
Scientific Research Applications
N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling by binding to proteins and enzymes, thereby influencing various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in protein kinase and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENOXY-: Similar in structure but with a phenoxy group instead of a cyano group.
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENYL-:
Uniqueness
N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of specificity and efficacy .
Properties
CAS No. |
101116-78-3 |
---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide |
InChI |
InChI=1S/C14H19N3O2/c15-9-8-14(18)17-10-2-1-3-11-19-13-6-4-12(16)5-7-13/h4-7H,1-3,8,10-11,16H2,(H,17,18) |
InChI Key |
FTQZWXKZHXMWQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCCNC(=O)CC#N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCNC(=O)CC#N |
Appearance |
Solid powder |
101116-78-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-cyano- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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